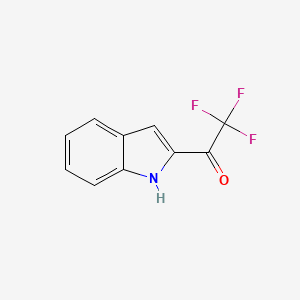

2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)8-5-6-3-1-2-4-7(6)14-8/h1-5,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPZYLFNHKDKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399185 | |

| Record name | 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228873-77-6 | |

| Record name | 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This has made organofluorine chemistry a vibrant field with significant implications for pharmaceuticals and materials science. numberanalytics.comresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts a high degree of thermal and chemical stability to fluorinated compounds. numberanalytics.com This stability, along with the high electronegativity of fluorine, can influence a molecule's reactivity, lipophilicity, and ability to permeate biological membranes. numberanalytics.com In medicinal chemistry, the strategic placement of fluorine atoms can enhance the efficacy, stability, and bioavailability of drug candidates. numberanalytics.com It is estimated that approximately 20-25% of all small molecule pharmaceuticals contain at least one fluorine atom. researchgate.net

The growing interest in fluorinated compounds has spurred the development of new and more efficient fluorination techniques. numberanalytics.com These advancements are expanding the toolkit of synthetic chemists, enabling the creation of increasingly complex and precisely functionalized fluorinated molecules. numberanalytics.com However, the persistence of some fluorinated compounds in the environment has raised concerns, leading to discussions about their regulation. acs.orgnih.gov This highlights the need for a balanced approach that considers both the benefits and risks associated with these "forever chemicals". acs.org

Significance of the Indole Scaffold in Synthetic Design

The indole (B1671886) nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery. nih.govbenthamdirect.comnih.gov This structural motif is present in a vast number of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. nih.govbenthamdirect.comnih.gov Its prevalence in biologically active molecules has made it a focal point for synthetic and medicinal chemists. mdpi.comresearchgate.netijpsr.com

The versatility of the indole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. nih.govmdpi.com This structural adaptability enables indole derivatives to interact with a wide array of biological targets, including enzymes and G-protein coupled receptors. nih.govbenthamdirect.com Consequently, indole-based compounds have been developed for a multitude of therapeutic applications, such as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comresearchgate.netmdpi.com The ongoing exploration of indole chemistry continues to yield novel compounds with significant therapeutic potential. nih.govmdpi.com

Role of Trifluoromethyl Ketones As Versatile Synthons in Organic Synthesis

Trifluoromethyl ketones (TFMKs) are highly valuable synthetic intermediates in the creation of fluorinated pharmaceuticals. researchgate.netrsc.org The trifluoromethyl group (CF3) can significantly impact the properties of a molecule, and its incorporation into a ketone functionality creates a versatile synthon for further chemical transformations. researchgate.netresearchgate.net TFMKs are known to act as mimics of the tetrahedral transition-state intermediate in the enzymatic hydrolysis of esters and amides. beilstein-journals.orgnih.gov This property makes them effective as reversible covalent inhibitors of various enzymes. researchgate.net

The synthesis of trifluoromethyl ketones has been an area of active research, with numerous methods developed for their preparation. researchgate.netrsc.org These methods include the oxidation of trifluoromethyl carbinols and the trifluoromethylation of esters or aldehydes. researchgate.netbeilstein-journals.orgnih.gov One of the challenges in this area is the use of economical and environmentally benign sources of the trifluoromethyl group, with fluoroform (HCF3) emerging as a promising feedstock. beilstein-journals.orgnih.gov The development of efficient methods for the synthesis of TFMKs is crucial for expanding the accessibility and application of these important building blocks in organic synthesis. beilstein-journals.orgacs.org

Overview of Research Trajectories and Future Avenues for Fluorinated Indole Derivatives

Direct Trifluoroacetylation Strategies for Indole Derivatives

Direct introduction of a trifluoroacetyl group onto the indole nucleus is a primary strategy for the synthesis of 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone. These methods often grapple with the inherent nucleophilicity of the indole ring, which can lead to challenges in regioselectivity, with the C3 position being the most reactive site for electrophilic substitution.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classical method for the introduction of acyl groups onto aromatic rings. In the context of indoles, this reaction typically requires a Lewis acid catalyst to activate the acylating agent. The use of highly reactive trifluoroacetylating agents like trifluoroacetic anhydride (B1165640) (TFAA) allows for the acylation of indoles. wikipedia.orgchemicalbook.com However, the high reactivity of indole itself can lead to mixtures of N-acylated and C3-acylated products, with C2-acylation being less common.

The mechanism of trifluoroacetylation of indoles with TFAA has been studied, revealing the formation of an ion pair intermediate that influences the reaction pathway. rsc.org Achieving selective C2-trifluoroacetylation often requires specific substitution patterns on the indole ring or the use of directing groups to overcome the natural C3 selectivity. For instance, N-acetyl indole, which has a weakly directing group, has been shown to favor C2 functionalization in copper-catalyzed arylations through a neutral Heck-like mechanism controlled by electronic effects. nih.gov While Friedel-Crafts alkylations of indoles are well-documented, nih.gov achieving selective C2 acylation with highly reactive trifluoroacetylating agents remains a significant challenge.

| Acylating Agent | Catalyst/Conditions | Major Product(s) | Reference |

| Trifluoroacetic Anhydride (TFAA) | Varies (often uncatalyzed or with mild acid) | N-trifluoroacetylindole, 3-trifluoroacetylindole | rsc.org |

| Trifluoroacetyl triflate (TFAT) | Room Temperature | Trifluoroacetylation at activated arenes | orgsyn.org |

This table summarizes general findings for indole trifluoroacetylation, highlighting the typical regioselectivity challenges.

Copper-Catalyzed Trifluoroacetylation Reactions utilizing Ethyl Trifluoropyruvate

Copper-catalyzed reactions have emerged as a powerful tool for the functionalization of indoles. A notable method involves the copper-mediated trifluoroacetylation of indoles using ethyl trifluoropyruvate as the trifluoroacetylating reagent. This approach has been primarily developed for the synthesis of 3-trifluoroacetylindole derivatives. rsc.org The reaction is valued for its operational simplicity and mild conditions.

Further studies on copper-catalyzed reactions have explored the enantioselective Friedel-Crafts C2-alkylation of 3-substituted indoles with trifluoropyruvates, which yields chiral indole-containing trifluoromethylated α-hydroxyesters. rsc.org While this demonstrates the feasibility of copper-catalyzed C2-functionalization, direct C2-trifluoroacetylation using this specific reagent system to produce this compound is not the primary outcome. The mechanism for related copper-catalyzed C2-trifluoromethylations often involves a radical pathway. mdpi.com

| Indole Substrate | Catalyst | Reagent | Product Type | Yield | Reference |

| Indole | Copper(I/II) salts | Ethyl Trifluoropyruvate | 3-trifluoroacetylindole | Good | rsc.org |

| 3-substituted indoles | Cu(OTf)₂/Bisoxazoline ligand | Ethyl Trifluoropyruvate | C2-alkylated α-hydroxyester | Good | rsc.org |

This table illustrates the application of copper catalysis in the functionalization of indoles with trifluoropyruvate-based reagents.

Application of Trifluoroacetylation Agents in Indole Functionalization

Various reagents have been developed to act as sources for the trifluoroacetyl group. Trifluoroacetic anhydride (TFAA) is the most common and reactive agent, readily acylating indoles, though often with a preference for the nitrogen or C3-position. wikipedia.orgrsc.org Its high reactivity stems from the strong electron-withdrawing nature of the two trifluoromethyl groups. chemicalbook.com

Trifluoroacetyl triflate (TFAT), a mixed anhydride of trifluoroacetic acid and trifluoromethanesulfonic acid, is an even more powerful electrophile. orgsyn.org It can trifluoroacetylate activated aromatic compounds under milder conditions than TFAA. However, its high reactivity can also lead to a lack of selectivity with electron-rich heterocycles like indole. The choice of the trifluoroacetylating agent and the reaction conditions, including solvent and temperature, are critical for controlling the outcome of the reaction. The reaction between a carboxylic acid and TFAA can produce mixed anhydrides, which can then be used for selective acylations. semanticscholar.org

Synthesis via Functionalization of Precursor Molecules

An alternative to direct trifluoroacetylation is the synthesis of this compound from pre-functionalized indole precursors. This approach allows for the installation of the desired functionality at the C2 position through transformation of an existing group.

Transformation of Indole Carboxylic Acid Derivatives

Indole-2-carboxylic acid and its esters are readily available starting materials, often synthesized via methods like the Fischer indole synthesis. researchgate.netgoogle.comresearchgate.net These compounds serve as versatile precursors for a variety of C2-substituted indoles. nih.gov

The transformation of an indole-2-carboxylic acid or its ester into a trifluoromethyl ketone can be envisioned through several steps. A common strategy involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reaction with a trifluoromethyl-containing nucleophile (e.g., trifluoromethyltrimethylsilane, Ruppert-Prakash reagent) or a trifluoroacetate-derived species. Amide coupling reactions of indole-2-carboxylic acids are frequently reported, demonstrating the feasibility of activating the carboxyl group for further transformations. nih.gov For instance, indole-2-carboxylic acid can be converted to its ethyl ester, which can then undergo further reactions. sci-hub.se While direct conversion procedures are not extensively detailed in the literature for this specific target, the general principles of organic synthesis support the viability of this route.

| Precursor | Key Transformation | Potential Reagents | Reference (for precursor synthesis/reactivity) |

| Indole-2-carboxylic acid | Activation to acid chloride/amide | SOCl₂, Oxalyl chloride, EDC/HOBt | researchgate.net, nih.gov |

| Ethyl indole-2-carboxylate | Reaction with trifluoromethyl nucleophile | CF₃SiMe₃, TMSCF₃ | sci-hub.se |

| N-Boc-indole-2-carboxylic acid | Hydrolysis/Decarboxylation/Functionalization | Base/Acid, Heat, Coupling reagents | researchgate.net |

This table outlines a plausible synthetic pathway from indole-2-carboxylic acid derivatives to the target compound.

Approaches from Indole Acetylenes or Other Precursors

The synthesis of pyrroles from ketones and acetylene (B1199291) is a known transformation, suggesting that indole acetylenes could be potential precursors for C2-acyl indoles. nih.gov A hypothetical route could involve the hydration of a 2-ethynylindole derivative in the presence of a suitable catalyst to form an acetylenic ketone, which could then be fluorinated. Alternatively, a palladium-catalyzed process involving the functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed to produce trifluoromethyl-containing indoles, showcasing advanced catalytic methods for installing fluorinated groups. nih.gov

Another approach could involve the construction of the indole ring from a pre-functionalized precursor. For example, a one-pot three-component synthesis has been used to create complex indole derivatives. nih.gov While these methods are not direct routes to this compound, they represent the breadth of synthetic strategies that could be adapted for its synthesis.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of fluorinated indole derivatives is an area of growing interest, aimed at reducing environmental impact through the use of safer solvents, minimizing energy consumption, and employing recyclable catalysts. Sustainable methodologies focus on improving efficiency while adhering to environmentally conscious practices.

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. tandfonline.comnih.gov This technique is particularly valuable in the synthesis of heterocyclic compounds like indole derivatives. tandfonline.com The principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates. tandfonline.com

While a specific microwave-assisted synthesis for this compound is not extensively documented, the application of this technology to analogous indole structures demonstrates its potential and advantages. For instance, the synthesis of various indole-based heterocyclic systems, such as indolyl-substituted dihydropyrido[2,3-d]pyrimidines, has been successfully achieved under microwave irradiation in a one-pot, three-component reaction without the need for a catalyst. tandfonline.com This method offers high yields, short reaction times, and a straightforward work-up procedure. tandfonline.com

Another study details the synthesis of 1,2,3-triazole-based carbazole (B46965) derivatives, where the use of microwave irradiation resulted in significantly better yields (72–96%) and shorter reaction times compared to conventional heating methods (64–94%). nih.gov Similarly, palladium-catalyzed intramolecular oxidative coupling to form 2-methyl-1H-indole-3-carboxylate derivatives was optimized by exposing the neat reaction mixture to microwaves, affording excellent yields and high regioselectivity. mdpi.com These examples underscore the efficiency and green credentials of microwave-assisted protocols in synthesizing complex indole derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indole Derivatives

| Product | Method | Reaction Time | Yield (%) | Reference |

| 1,2,3-Triazole-based Carbazole Derivatives | Conventional | Several hours | 64-94 | nih.gov |

| 1,2,3-Triazole-based Carbazole Derivatives | Microwave | Minutes | 72-96 | nih.gov |

| Indolyl Pyrido[2,3-d]pyrimidines | Microwave | 15-25 min | 85-96 | tandfonline.com |

| 2-Methyl-1H-indole-3-carboxylates | Microwave | Not specified | Excellent | mdpi.com |

An example of this is the use of a recyclable nickel-containing coordination polymer (Ni-CIA) as a heterogeneous catalyst for the synthesis of oxindole (B195798) derivatives through a borrowing hydrogen strategy. mdpi.com The catalyst's durability was demonstrated through recycling experiments where it was conveniently separated from the reaction mixture by centrifugation, washed, and dried before being reused. mdpi.com The Ni-CIA catalyst maintained high efficacy, providing a high yield of the desired product even after five consecutive reaction cycles, showcasing its robustness and potential for industrial application. mdpi.com

While this specific example pertains to oxindoles, the principle is directly applicable to the synthesis of other indole analogues. The development of heterogeneous catalysts is crucial for sustainable synthesis, as it simplifies product purification, reduces catalyst leaching into the product, and allows for the repeated use of often expensive and environmentally sensitive metal catalysts. researchgate.net The goal is to create closed-loop systems where the catalyst is efficiently utilized multiple times without significant loss of activity. researchgate.net

Table 2: Catalyst Recyclability in the Synthesis of 2-Oxindole Derivatives

| Cycle | Catalyst | Yield (%) of Product 3a |

| 1 | Ni-CIA | >95 |

| 2 | Ni-CIA | >95 |

| 3 | Ni-CIA | >95 |

| 4 | Ni-CIA | >95 |

| 5 | Ni-CIA | >90 |

| Data sourced from a study on the alkylation of 2-oxindole with benzyl (B1604629) alcohol. mdpi.com |

Comparative Analysis of Synthetic Strategies for Efficiency and Selectivity

Several methods have been developed for the synthesis of trifluoroacetyl indoles and related compounds. These strategies vary significantly in their reagents, reaction conditions, efficiency (yield), and selectivity.

One notable approach is a metal-free, switchable synthesis for the N-trifluoroacetylation of indoles. organic-chemistry.orgacs.org This method uses the inexpensive and stable reagents trifluoroacetic acid (TFA) as the trifluoroacetyl source and trimethylamine (B31210) borane (B79455) (Me₃N-BH₃) as a reducing agent. organic-chemistry.orgacs.org By altering the loading of these two reagents, the reaction can be switched between N-trifluoroethylation and N-trifluoroacetylation. For N-trifluoroacetylation, conditions are optimized with a high loading of TFA and a low amount of the borane complex, achieving yields between 34-93%. organic-chemistry.org

Another strategy involves the direct trifluoroacetylation of aromatics, which has historically relied on harsh conditions, such as using a CoCl₂ catalyst with trifluoroacetic anhydride (TFAA) in TFA solvent at 100°C for up to 15 days. researchgate.net More recent developments include catalyst- and additive-free protocols for the fluoroacetylation of indoles using fluorinated acetic acids, where the only byproduct is water, offering a much greener alternative. researchgate.net

Palladium-catalyzed reactions provide a pathway to structurally diverse trifluoromethyl-containing indoles. nih.gov For instance, a palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed. nih.gov The regioselectivity of this annulation reaction is controlled by the structure of the alkene substrate, allowing for divergent synthesis pathways. nih.gov Another palladium-catalyzed approach involves the Larock indole synthesis, which uses an ortho-iodoaniline and an alkyne to produce the indole core. youtube.com

A different route to 2-CF₃-indoles starts from ortho-nitrobenzaldehydes. nih.gov This multi-step synthesis involves a catalytic olefination to produce trifluoromethylated ortho-nitrostyrenes, followed by the formation of an enamine and a subsequent one-pot reduction and intramolecular cyclization using an Fe-AcOH-H₂O system to yield the final 2-CF₃-indole in up to 85% yield. nih.gov This method is noted for its use of inexpensive and low-toxicity iron. nih.gov

The choice of synthetic strategy depends on factors such as the desired substitution pattern, functional group tolerance, and the importance of atom economy and green chemistry principles.

Table 3: Comparative Analysis of Synthetic Strategies for Trifluoroacetylated/Trifluoromethylated Indoles

| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Selectivity | Reference |

| N-Trifluoroacetylation | TFA, Me₃N-BH₃ | None (Metal-free) | CH₃CN, 100°C, 3h | 34-93 | N-selective | organic-chemistry.org |

| C3-Trifluoroethylation | 2,2,2-trifuoroethyl(mesityl)-iodonium triflate | None (Metal-free) | Air, mild conditions | High | C3-selective | researchgate.net |

| Fluoroacetylation | Fluorinated acetic acids | None | Not specified | Good | Not specified | researchgate.net |

| Synthesis of 2-CF₃-Indoles | ortho-nitrobenzaldehydes, CF₃CCl₃, pyrrolidine | Fe-AcOH-H₂O | Room temp to reflux | Up to 85 | 2-substituted indoles | nih.gov |

| Dual Functionalization of Alkenes | Trifluoroacetimidoyl chlorides, alkenes | Pd(OAc)₂ | THF, 80°C | 37-66 | Regioselective (controlled by substrate) | nih.gov |

Electrophilic Reactivity of the Trifluoroacetyl Group

The presence of the CF₃ group significantly enhances the electrophilicity of the carbonyl carbon, making it a prime target for a wide array of nucleophiles. This heightened reactivity is a cornerstone of the molecule's synthetic utility.

The carbonyl group in this compound readily undergoes nucleophilic addition. wikipedia.org This class of reactions involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate after the breakage of the C=O pi bond. wikipedia.orglibretexts.org The polarity of the carbonyl bond, with a partial positive charge on the carbon, makes it an electrophilic center. wikipedia.org

The reaction can be promoted by either basic or acidic conditions. In a basic medium, a strong nucleophile attacks the carbonyl carbon directly. libretexts.org Under acidic catalysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker, neutral nucleophiles. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Reaction Conditions |

| Cyanide (CN⁻) | Cyanohydrin | Base-promoted |

| Water (H₂O) | Hydrate (Gem-diol) | Acid-catalyzed |

| Alcohols (R-OH) | Hemiacetal | Acid or base-catalyzed |

Condensation reactions are a vital aspect of the reactivity of this compound, enabling the formation of new carbon-nitrogen and carbon-oxygen bonds. These reactions typically involve the addition of a nucleophile to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com

When reacted with primary amines, the trifluoroacetyl indole forms imines (Schiff bases). The reaction with secondary amines can lead to the formation of enamines. Similarly, condensation with oxygen nucleophiles like hydroxylamine (B1172632) or hydrazines yields oximes and hydrazones, respectively. These reactions are fundamental in building more complex molecular architectures from the parent indole. For instance, the condensation of indole-3-carbaldehyde arylhydrazones with quinazoline (B50416) in trifluoroacetic acid (TFA) leads to the formation of trifluoroacetyl quinazoline hydrazides. researchgate.net

Table 2: Condensation Reaction Products

| Reactant | Product |

| Primary Amine (R-NH₂) | Imine |

| Secondary Amine (R₂NH) | Enamine |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (B178648) (R-NHNH₂) | Hydrazone |

The trifluoroacetyl group is readily reducible to afford valuable fluorinated synthons. The reduction of the ketone functionality yields the corresponding secondary alcohol, 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanol. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice for its selectivity. nih.gov

Further reduction or reductive amination can convert the carbonyl group into an amine, yielding 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanamine. The synthesis of related compounds like 2,2,2-trifluoroethanol (B45653) often involves the catalytic hydrogenation of trifluoroacetic acid esters or amides in the presence of a nickel catalyst. google.comgoogle.com These reduction pathways open avenues to a diverse range of fluorinated indole derivatives.

Reactivity of the Indole Moiety

The indole ring system is inherently electron-rich and typically reactive towards electrophiles, especially at the C-3 position. However, the C-2 trifluoroacetyl group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. libretexts.org Despite this deactivation, functionalization of the indole core remains feasible.

Despite the deactivating effect of the 2-trifluoroacetyl group, the indole nucleus can still undergo electrophilic substitution. wikipedia.org The most favored position for such attacks remains the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). lumenlearning.com

Halogenation of the closely related 2-trifluoromethylindole proceeds readily at the C-3 position to give 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields without the need for a Lewis acid catalyst. mdpi.com This suggests that this compound would behave similarly. For example, bromination with one equivalent of bromine can introduce a bromine atom at the C-3 position, and using a second equivalent can lead to further bromination at the C-5 position. mdpi.com

Table 3: Halogenation of 2-CF₃-Indole

| Reagent | Product | Yield |

| N-Chlorosuccinimide | 3-Chloro-2-(trifluoromethyl)-1H-indole | 95% |

| Bromine | 3-Bromo-2-(trifluoromethyl)-1H-indole | 98% |

| Iodine / HIO₃ | 3-Iodo-2-(trifluoromethyl)-1H-indole | 98% |

The nitrogen atom of the indole ring can be functionalized through various reactions, such as alkylation, acylation, or sulfonylation. nih.gov These reactions typically proceed under basic conditions, where a base is used to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion. mdpi.com

For instance, N-alkylation can be achieved using alkyl halides (like methyl iodide or benzyl bromide) in the presence of a base. mdpi.com Similarly, N-acylation can be performed with acyl chlorides or anhydrides. N-tosylation, using tosyl chloride and a base, is another common transformation that attaches a protecting or functional group to the indole nitrogen. mdpi.com There are also methods for N-alkylation that utilize trichloroacetimidate (B1259523) electrophiles with a Brønsted or Lewis acid catalyst. researchgate.netmdpi.com

Table 4: N-Functionalization of 2-CF₃-Indole

| Reagent | Base | Product | Yield |

| Methyl Iodide | NaH | 1-Methyl-2-(trifluoromethyl)-1H-indole | 95% |

| Benzyl Bromide | NaH | 1-Benzyl-2-(trifluoromethyl)-1H-indole | 98% |

| Tosyl Chloride | NaH | 1-Tosyl-2-(trifluoromethyl)-1H-indole | 96% |

Cascade and Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. wikipedia.orgnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. tcichemicals.comnih.gov Similarly, cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, to build complex structures from simple precursors.

Derivatization Strategies for Expanding Chemical Space

The functional handles present in this compound—the ketone, the indole N-H, and the electron-deficient C3 position of the indole ring—offer multiple avenues for derivatization to create a diverse range of new chemical entities.

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. The ketone functionality in this compound is a prime target for asymmetric transformations to generate chiral intermediates. For instance, the asymmetric reduction of the ketone would yield the corresponding chiral alcohol, 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanol. This alcohol could then serve as a versatile chiral building block for more complex molecules.

However, specific literature detailing the asymmetric synthesis of chiral intermediates directly from this compound is limited. While general methods for the asymmetric reduction of ketones and the synthesis of chiral indole-containing structures are well-established, mdpi.comnih.govoaepublish.commdpi.comrsc.org studies focusing on this particular substrate are not prevalent in the reviewed scientific literature. The development of such protocols would be a valuable contribution to the field, enabling access to a new class of chiral trifluoromethylated indole derivatives.

The reactivity of this compound and its derivatives has been successfully exploited in the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the indole ring and the trifluoroacetyl group to construct new rings.

A notable example involves the use of an N-protected form of the title compound, 1-tosyl-2-trifluoroacetylindole. This derivative serves as a potent precursor for the synthesis of trifluoromethyl-containing pyrimido[4,5-b]indoles, a class of compounds with potential biological activity. In a key study, 1-tosyl-2-trifluoroacetylindole was shown to undergo cyclocondensation with various amidines. researchgate.net This reaction provides a direct pathway to previously unknown 5H-[3,2-d]indolopyrimidines containing a trifluoromethyl group. researchgate.net

The reaction proceeds by leveraging the electrophilic character of the trifluoroacetyl group and the C3 position of the indole, which is further activated by the electron-withdrawing tosyl group on the nitrogen atom. researchgate.net This strategy highlights how derivatization of the indole nitrogen can modulate the reactivity of the entire system to facilitate the formation of complex, fused heterocycles.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of this compound and related trifluoroacetylated indoles are diverse, often dictated by the specific reagents and conditions employed.

One of the primary reactions is the trifluoroacetylation of indoles . The mechanism of the reaction between substituted indoles and trifluoroacetic anhydride has been investigated, with evidence pointing to the formation of a stable ion pair intermediate rsc.orgrsc.org. This intermediate is a key species that can influence the subsequent reaction course.

In the context of N-trifluoroacetylation , a proposed mechanism involves the reaction of indoles with trifluoroacetic acid in the presence of a reducing agent like trimethylamine borane. This process is believed to proceed through an indoline (B122111) intermediate, which is subsequently trifluoroacetylated researchgate.netacs.org. The ability to switch between N-trifluoroethylation and N-trifluoroacetylation by altering the reagent loading highlights the complexity of the reaction pathways acs.orgresearchgate.net.

Palladium-catalyzed reactions offer another avenue for the synthesis and functionalization of trifluoromethyl-containing indoles. For instance, the reaction of trifluoroacetimidoyl chlorides with unactivated alkenes can lead to the formation of 2-CF3-indole products. A plausible mechanism for this transformation involves the oxidative addition of the trifluoroacetimidoyl chloride to a Pd(0) catalyst, forming an imidoyl Pd(II) intermediate. This is followed by coordination to the alkene, migratory insertion, and subsequent cyclization and aromatization to yield the indole product nih.gov.

Furthermore, investigations into the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives have revealed a mechanistic duality. These reactions can proceed through two concurrent pathways: a concerted mechanism and a dissociative mechanism. The dominant pathway is influenced by the electronic properties of the substrate researchgate.net. While not directly involving this compound, this study provides a framework for understanding potential rearrangements and functionalizations of the indole core.

Transition State Analysis and Energy Barriers

Direct experimental or computational studies on the transition state analysis and energy barriers for reactions specifically involving this compound are not extensively reported in the literature. However, insights can be drawn from computational studies on related indole systems and general principles of reaction kinetics.

Computational studies on indolynes , which are highly reactive intermediates derived from indoles, have provided valuable information on transition states and regioselectivity in nucleophilic addition reactions. Density functional theory (DFT) calculations have been used to optimize the geometries of transition states and to calculate distortion energies, which are crucial in predicting the regioselectivity of these reactions nih.gov. These computational models demonstrate that the relative ease of distorting the aryne into different transition structures dictates the final product distribution nih.gov.

For cycloaddition reactions, such as the (3 + 2) cycloaddition between an azomethine ylide and a nitrostyrene, computational methods have been employed to determine the activation energy barriers. These studies show how factors like external electric fields can influence the energy of the transition state, thereby catalyzing or inhibiting the reaction researchgate.net.

Role of Catalysis in Directing Reactivity, Chemo-, Regio-, and Stereoselectivity

Catalysis plays a pivotal role in controlling the outcome of reactions involving this compound and its precursors. Catalysts can influence the reaction rate and, more importantly, direct the chemo-, regio-, and stereoselectivity.

Photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated compounds, including trifluoromethylated ketones rsc.org. By carefully tuning reaction parameters such as the catalyst, solvent, and additives, it is possible to control reaction intermediates and achieve selective formation of different products from a common set of starting materials rsc.org.

In the realm of asymmetric synthesis, chiral catalysts are employed to induce stereoselectivity. For example, in the asymmetric fluorination of alkyl 1-indanone-2-carboxylates, a related class of compounds, a combination of europium(III) triflate and a chiral pybox-type ligand has been used to achieve high enantioselectivities rsc.org. A plausible catalytic cycle involves the coordination of the substrate to the chiral metal complex, followed by enantioselective fluorination via an SN2 mechanism rsc.org.

Palladium catalysis is instrumental in various cross-coupling and cyclization reactions leading to functionalized indoles. As mentioned earlier, palladium catalysts can facilitate the regioselective synthesis of trifluoromethyl-containing indoles from trifluoroacetimidoyl chlorides and alkenes nih.gov. The choice of ligands and reaction conditions is crucial for controlling the regioselectivity of these transformations nih.gov.

The table below summarizes the catalytic systems used in reactions related to the synthesis and functionalization of trifluoroacetylated indoles.

| Catalyst System | Reaction Type | Selectivity Control |

| Photoredox Catalysts | Radical Fluoroalkylation | Control over reaction intermediates for selective product formation. rsc.org |

| Eu(OTf)3 / Pybox Ligand | Asymmetric Fluorination | High enantioselectivity in the formation of fluorinated stereocenters. rsc.org |

| Pd(OAc)2 / PPh3 | Difunctionalization of Alkenes | Regioselective formation of trifluoromethyl-containing indoles. nih.gov |

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on reaction mechanisms, rates, and selectivity by influencing the stability of reactants, intermediates, and transition states.

In the synthesis of fluorinated oxindoles from hydrazonoindolin-2-one using Selectfluor, the solvent was found to be a key factor in determining the product distribution. A systematic screening of solvents revealed that different solvents selectively favor the formation of either 3,3-difluorooxindoles or 3-fluorooxindoles nih.gov. For instance, a solvent like acetonitrile (B52724) (MeCN) can favor the formation of the monofluorinated product, while others might promote difluorination nih.gov.

The table below, derived from a study on the fluorination of a hydrazonoindolin-2-one, illustrates the dramatic effect of the solvent on the product ratio nih.gov.

| Solvent | Yield of Difluorinated Product (%) | Yield of Monofluorinated Product (%) |

| Benzene (B151609) | 16 | 29 |

| Ethyl Acetate | 38 | 11 |

| THF | 35 | 15 |

| Dioxane | 23 | 5 |

| MeCN | 0 | 49 |

| DCE | 46 | 3 |

Data adapted from a study on the fluorination of a hydrazonoindolin-2-one derivative and is illustrative of solvent effects in similar systems. nih.gov

In palladium-catalyzed reactions, the solvent can influence the solubility of the catalyst and substrates, as well as the stability of catalytic intermediates. For the palladium-catalyzed difunctionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, tetrahydrofuran (B95107) (THF) was found to be the optimal solvent for achieving the desired 1,1-geminal difunctionalization product nih.gov.

Furthermore, in reactions involving ionic intermediates, such as the ion pair formed during the trifluoroacetylation of indoles, polar solvents can stabilize these charged species, thereby accelerating the reaction rate rsc.orgrsc.org. The ability to tune reaction parameters, including the solvent, is a key strategy for controlling reaction pathways and achieving desired outcomes in the chemistry of fluorinated indoles rsc.org.

Computational and Theoretical Studies on 2,2,2 Trifluoro 1 1h Indol 2 Yl Ethanone

Electronic Structure and Bonding Analysis

The electronic structure of 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone is fundamentally dictated by the interplay between the aromatic indole (B1671886) ring and the strongly electron-withdrawing trifluoroacetyl group. The indole moiety, a bicyclic aromatic heterocycle, possesses a π-electron system that is delocalized over both the benzene (B151609) and pyrrole (B145914) rings. wikipedia.org The nitrogen atom in the pyrrole ring contributes a lone pair of electrons to this aromatic system, enhancing its electron density. nih.gov

The trifluoroacetyl group (-COCF₃), attached at the C2 position of the indole ring, significantly modulates this electronic landscape. The high electronegativity of the three fluorine atoms induces a strong positive dipole on the adjacent carbonyl carbon. This, in turn, draws electron density from the indole ring through both inductive and resonance effects.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in quantifying these electronic effects. researchgate.net While specific DFT studies on this compound are not extensively available in public literature, analysis of related indole-ketone complexes and other substituted indoles provides valuable insights. nih.gov These studies consistently show that electron-withdrawing substituents at the C2 or C3 position alter the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

For this compound, the HOMO is expected to be localized primarily on the indole ring, characteristic of its electron-rich nature. Conversely, the LUMO is anticipated to be centered on the trifluoroacetyl group, particularly on the π* orbital of the carbonyl group, a consequence of its pronounced electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and its UV-visible absorption properties. researchgate.net

Conformational Analysis and Tautomerism of the Indole Ring

The conformational flexibility of this compound primarily revolves around the rotation of the trifluoroacetyl group relative to the plane of the indole ring. The dihedral angle defined by the C3-C2-C(O)-CF₃ atoms is the key variable in this analysis. Computational methods can be employed to construct a potential energy surface by systematically varying this dihedral angle to identify stable conformers. mdpi.com

For similar acyclic molecules, staggered and eclipsed conformations represent energy minima and maxima, respectively. libretexts.org In the case of this compound, two principal planar conformers can be envisioned: one where the carbonyl group is oriented towards the N-H group of the pyrrole ring (syn-periplanar) and another where it is directed away from it (anti-periplanar). The relative energies of these conformers would be determined by a balance of steric hindrance between the trifluoroacetyl group and the adjacent atoms of the indole ring, as well as potential intramolecular interactions such as hydrogen bonding between the N-H proton and the carbonyl oxygen or a fluorine atom. While intramolecular hydrogen bonding is a possibility, its strength would depend on the geometry of the lowest energy conformer. Studies on similar fluorinated compounds have shown that such interactions can influence conformational preferences. nih.gov

Tautomerism is another important consideration for this molecule. wikipedia.org Indole itself can exist in tautomeric forms, although the 1H-indole form is overwhelmingly the most stable. researchgate.net The presence of the acetyl group at the C2 position introduces the possibility of keto-enol tautomerism. youtube.com The enol form would involve the migration of a proton from the indole nitrogen to the carbonyl oxygen, resulting in a hydroxyl group and a double bond between the C2 carbon and the exocyclic carbon.

Computational studies on related systems, such as indole-3-pyruvic acid, have shown that the keto-enol tautomerism can be biologically relevant. nih.gov The relative stability of the keto and enol tautomers of this compound can be predicted by calculating their respective Gibbs free energies using quantum chemical methods. It is generally expected that the keto form will be significantly more stable.

Prediction of Reactivity Profiles and Active Sites

The reactivity of this compound is governed by the distinct electronic properties of its constituent parts. The indole ring, despite being deactivated by the trifluoroacetyl group, can still participate in electrophilic substitution reactions, although under harsher conditions than unsubstituted indole. The C3 position is generally the most nucleophilic site in indoles and would be the most likely position for electrophilic attack. chemrxiv.org However, the strong electron-withdrawing effect of the 2-trifluoroacetyl group would significantly reduce the nucleophilicity of the C3 position.

Conversely, the trifluoroacetyl group introduces a highly electrophilic center at the carbonyl carbon. This site is susceptible to nucleophilic attack. The reactivity of this carbonyl group is enhanced by the presence of the three fluorine atoms, which stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate. This makes the carbonyl group in this compound more reactive towards nucleophiles compared to a non-fluorinated acetyl group.

Computational tools can provide a more quantitative prediction of reactivity. The calculation of electrostatic potential (ESP) maps would visually highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The most negative potential is expected to be located around the carbonyl oxygen, while the most positive potential would be on the carbonyl carbon and the N-H proton.

Fukui functions and dual descriptor analysis are more advanced computational tools used to predict the most probable sites for nucleophilic and electrophilic attack. These reactivity indices are derived from the changes in electron density upon the addition or removal of an electron and can provide a more nuanced picture of the local reactivity of each atom in the molecule. For instance, such an analysis would likely confirm the electrophilicity of the carbonyl carbon and the potential for nucleophilic attack at this position.

Computational Analysis of Reaction Pathways and Energetics

Computational chemistry provides a powerful means to investigate the mechanisms and energetics of chemical reactions involving this compound. nih.gov This can include its synthesis and its subsequent functionalization.

A common route for the synthesis of 2-acylindoles involves the Friedel-Crafts acylation of indole. nih.gov A computational study of the synthesis of this compound would likely model the reaction of indole with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst. By calculating the energies of the reactants, transition states, and products, the reaction pathway can be mapped out, and the activation energy, which determines the reaction rate, can be determined. DFT calculations have been successfully used to study the mechanism of similar Friedel-Crafts reactions involving indoles. nih.gov

Furthermore, computational analysis can be applied to predict the outcomes of reactions where this compound is a reactant. For example, the reduction of the carbonyl group to an alcohol or the reaction with a Grignard reagent at the carbonyl carbon could be modeled. These calculations would provide valuable information on the feasibility of these transformations and the potential for side reactions. The transition state structures would reveal the detailed atomic motions involved in the bond-making and bond-breaking processes.

Interpretation of Spectroscopic Data through Quantum Mechanical Models

Quantum mechanical calculations are essential for the accurate interpretation of the spectroscopic properties of molecules like this compound. nih.gov By solving the Schrödinger equation for the molecule, it is possible to predict various spectroscopic parameters that can be compared with experimental data.

Vibrational Spectroscopy (Infrared and Raman): Theoretical vibrational spectra can be calculated using DFT methods. By computing the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be obtained. These calculated spectra can be compared with experimental FTIR and Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the N-H stretch, the C=O stretch of the carbonyl group, and the C-F stretches of the trifluoromethyl group. The calculated frequency of the C=O stretch, for instance, would be expected at a relatively high wavenumber due to the electron-withdrawing effect of the CF₃ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. The magnetic shielding tensors for each nucleus are calculated, and from these, the chemical shifts are derived. These theoretical chemical shifts can be invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules. For this compound, calculations would help to assign the protons and carbons of the indole ring, which are influenced by the anisotropic effects of the trifluoroacetyl group. The ¹⁹F NMR chemical shift would also be a key parameter to calculate.

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Visible spectrum. chemrxiv.org The calculations for this compound would likely predict π-π* transitions associated with the indole chromophore. nih.gov The presence of the trifluoroacetyl group would be expected to cause a shift in the absorption bands compared to unsubstituted indole. By analyzing the molecular orbitals involved in the calculated electronic transitions, the nature of these transitions (e.g., charge transfer) can be understood. acs.org

Data Tables

Table 1: Predicted Relative Energies of Conformers (Note: This is a hypothetical table for illustrative purposes, as specific computational data for this molecule is not readily available in the literature.)

| Conformer | Dihedral Angle (C3-C2-C(O)-CF₃) | Relative Energy (kcal/mol) |

| syn-periplanar | ~0° | 0.00 |

| anti-periplanar | ~180° | 1.5 - 3.0 |

| gauche | ~60° / ~300° | > 5.0 |

Table 2: Calculated vs. Experimental Spectroscopic Data (Hypothetical) (Note: This table illustrates how theoretical data would be compared with experimental findings.)

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (δ, ppm) - H1 (N-H) | 8.5 - 9.0 | Not available |

| ¹³C NMR (δ, ppm) - C=O | 175 - 180 | Not available |

| IR (cm⁻¹) - ν(C=O) | 1720 - 1740 | Not available |

| UV-Vis (nm) - λmax | ~280, ~220 | Not available |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 2,2,2 Trifluoro 1 1h Indol 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecule. For the structural elucidation of 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential.

Proton (¹H) NMR for Indole (B1671886) Ring and Trifluoroacetyl Group Protons

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the protons of the indole ring and the N-H proton.

The aromatic protons of the indole ring typically appear in the downfield region of the spectrum, generally between δ 6.8 and 8.3 ppm. nih.gov The specific chemical shifts and coupling patterns (multiplicity) of these protons (H-3, H-4, H-5, H-6, and H-7) are crucial for confirming the substitution pattern on the indole core. For instance, the H-3 proton is expected to be a singlet or a narrow doublet, depending on coupling to the N-H proton. The protons on the benzene (B151609) portion of the indole ring (H-4 to H-7) often exhibit a complex pattern of doublets and triplets due to spin-spin coupling with adjacent protons. researchgate.net

The indole N-H proton typically appears as a broad singlet at a significantly downfield chemical shift, often above δ 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.gov The absence of protons on the trifluoroacetyl group means there are no additional signals in the typical aliphatic region from this moiety.

Table 1: Representative ¹H NMR Data for the Indole Moiety (Note: Exact chemical shifts can vary based on solvent and concentration)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| NH | > 11.0 | br s |

| H-3 | ~7.0 - 7.2 | s or d |

| H-4 | ~7.6 - 7.8 | d |

| H-5 | ~7.1 - 7.3 | t |

| H-6 | ~7.1 - 7.3 | t |

| H-7 | ~7.5 - 7.7 | d |

br s = broad singlet, s = singlet, d = doublet, t = triplet

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In this compound, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

The carbonyl carbon (C=O) of the trifluoroacetyl group is typically observed in the downfield region, around δ 170-180 ppm. The trifluoromethyl (CF₃) carbon signal is characterized by a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon can be found in the range of δ 115-125 ppm. chemicalbook.com

The carbons of the indole ring appear in the aromatic region (δ 100-140 ppm). researchgate.net The chemical shifts of these carbons provide valuable information for confirming the structure. For example, C-2, being directly attached to the electron-withdrawing trifluoroacetyl group, will be shifted downfield compared to an unsubstituted indole.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C=O | 170 - 180 | s |

| CF₃ | 115 - 125 | q |

| C-2 | >130 | s |

| C-3 | ~105 - 115 | s |

| C-3a | ~125 - 130 | s |

| C-4 | ~120 - 125 | s |

| C-5 | ~120 - 125 | s |

| C-6 | ~120 - 125 | s |

| C-7 | ~110 - 115 | s |

| C-7a | ~135 - 140 | s |

s = singlet, q = quartet

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Confirmation

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to identify and characterize fluorine-containing compounds. wikipedia.org Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp and intense signals. huji.ac.ilbiophysics.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this signal is typically found in the range of -60 to -80 ppm relative to a standard like CFCl₃. colorado.eduucsb.edu The presence of this single, sharp peak is a definitive confirmation of the trifluoromethyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. oxinst.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com In the context of the indole ring, COSY would show correlations between H-4 and H-5, H-5 and H-6, and H-6 and H-7, confirming their sequential arrangement. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com This allows for the direct assignment of the protonated carbons in the indole ring. For example, the proton signal assigned to H-3 would show a correlation to the carbon signal of C-3.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, the H-3 proton should show a correlation to the carbonyl carbon (C=O) of the trifluoroacetyl group, confirming the attachment of this group to the C-2 position of the indole ring. Correlations from the indole N-H proton to C-2 and C-7a can further solidify the structural assignment. researchgate.net

High-Resolution Mass Spectrometry (HRMS, ESI/TOF) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used for this purpose. nih.gov

For this compound (C₁₀H₆F₃NO), HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻). The experimentally determined mass can then be compared to the calculated theoretical mass. A close match (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, for example, the loss of the trifluoroacetyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.govlibretexts.org Each functional group has a characteristic absorption frequency.

For this compound, the IR spectrum would exhibit several key absorption bands:

N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring.

C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic indole ring. libretexts.org

C=O Stretch: A strong, sharp absorption band in the range of 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. pressbooks.pub The presence of the electron-withdrawing trifluoromethyl group may shift this frequency to the higher end of the range.

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group. researchgate.net

C=C Stretch (Aromatic): Multiple bands of varying intensity in the 1450-1600 cm⁻¹ region correspond to the C=C bond stretching within the indole ring.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Ketone C=O | Stretch | 1680 - 1720 |

| Trifluoromethyl C-F | Stretch | 1100 - 1300 |

| Aromatic C=C | Stretch | 1450 - 1600 |

By combining the detailed information from these advanced spectroscopic and analytical techniques, the chemical structure of this compound and its derivatives can be unequivocally established.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not widely reported in public databases, analysis of closely related derivatives provides a strong model for its likely solid-state characteristics. For instance, the crystal structure of 2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-ol has been determined, offering valuable comparative data. beilstein-archives.orgbeilstein-journals.org The synthesis of this compound was achieved through the reaction of indole with trifluoromethyl ketones, and its structure was confirmed by X-ray crystallography analysis. beilstein-archives.orgbeilstein-journals.org

Furthermore, the crystal structure of another related derivative, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl], has been elucidated, revealing key structural features that are likely to be shared across this class of compounds. nih.gov In this particular structure, the dihedral angle between the planes of the two indole ring systems is 52.13 (6)°. nih.gov Such studies are crucial for understanding how the bulky and highly electronegative trifluoromethyl group influences the crystal packing and intermolecular forces, such as hydrogen bonding and C-H···F interactions. nih.gov

Representative Crystallographic Data for an Indolyl Trifluoromethyl Derivative

Below is a table of representative crystal data for a related indolyl trifluoromethyl compound, which illustrates the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Compound | 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl] |

| Formula | C₂₆H₂₁F₃N₂ |

| Molecular Weight | 418.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0033 (3) |

| b (Å) | 12.9427 (3) |

| c (Å) | 16.2699 (7) |

| β (°) | 102.571 (4) |

| Volume (ų) | 2055.96 (12) |

| Z | 4 |

| Radiation | Cu Kα |

| Temperature (K) | 298 |

| Reflections Collected | 19108 |

| Independent Reflections | 3404 |

| Final R indices [I > 2σ(I)] | R = 0.047 |

Data sourced from a study on a related indolyl trifluoromethyl compound. nih.gov

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds, making it well-suited for indole derivatives. creative-proteomics.com For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The high polarity of the indole nitrogen and the ketone oxygen, combined with the lipophilic nature of the indole ring and the trifluoromethyl group, will dictate its retention behavior. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities or starting materials. nih.govnih.gov Detection is commonly performed using a UV detector, as the indole ring system has a characteristic UV absorbance, typically around 280 nm. nih.govmdpi.com

Representative HPLC Conditions for Indole Derivatives

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (often with 0.1% formic acid) B: Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or Fluorescence (λex = 280 nm, λem = 350 nm) |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table represents typical conditions based on methods developed for various indole derivatives. nih.govnih.govmdpi.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. creative-proteomics.com While the target compound, this compound, may have sufficient volatility for GC analysis, the polar N-H group of the indole ring can lead to peak tailing and poor chromatographic performance. To address this, derivatization is often employed to convert the polar N-H group into a less polar, more volatile moiety. researchgate.net

Trifluoroacetyl (TFA) derivatives are themselves used in GC analysis to enhance the volatility and detectability of compounds. mdpi.comnih.govmdpi.com For the analysis of indole-containing compounds, silylation is a common derivatization strategy. When coupled with a mass spectrometer (GC-MS), this technique not only provides information on the purity of the sample but also offers structural information based on the fragmentation pattern of the analyte, aiding in its definitive identification. researchgate.net

Synthetic Utility of 2,2,2 Trifluoro 1 1h Indol 2 Yl Ethanone As a Key Chemical Building Block

Precursor to Complex Indole-Containing Scaffolds

The structure of 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone makes it an ideal starting point for the synthesis of intricate indole-containing frameworks, including various classes of alkaloids and related polycyclic systems. encyclopedia.pubnih.govrsc.org The ketone functionality serves as a versatile handle for a wide array of chemical transformations.

One of the most significant applications is in the synthesis of tryptamine (B22526) derivatives. Tryptamines are a class of monoamine alkaloids with a wide range of biological activities. chemicalbook.comnih.gov The synthesis of N-substituted tryptamines can be envisioned starting from this compound through a sequence involving reductive amination of the ketone. This would install the ethylamine (B1201723) side chain characteristic of tryptamines, with the trifluoromethyl group providing a unique substitution pattern.

Furthermore, the compound is a precursor to pyrroloindoline scaffolds, which are core structures in numerous natural products like physostigmine. nih.gov The ketone can be converted into an electrophilic center, which can then be attacked by the indole (B1671886) nitrogen in an intramolecular cyclization, or it can participate in multi-component reactions to build the fused five-membered ring. The reactivity of the C3 position of the indole ring, which is prone to electrophilic substitution, allows for the introduction of various substituents and the construction of fused ring systems, leading to complex alkaloids like minfiensine (B1236942) or the communesins. nih.gov The general strategy involves using the existing functional groups to build new rings onto the indole core, a common approach in the total synthesis of natural products. nih.gov

Table 1: Potential Synthetic Transformations and Resulting Scaffolds

| Starting Material | Key Transformation(s) | Resulting Scaffold | Potential Application/Example |

|---|---|---|---|

| This compound | Reductive Amination | Trifluoromethyl-substituted Tryptamines | Neurologically active compounds |

| This compound | Condensation, Cyclization | Fused Pyrroloindolines | Cholinesterase inhibitors (e.g., Physostigmine analogues) |

| This compound | Fischer Indole Synthesis (variant) | Substituted Carbazoles | Biologically active alkaloids |

| This compound | Cycloaddition Reactions | Polycyclic Indole Alkaloids | Diverse pharmaceutical agents (e.g., Minfiensine analogues) nih.gov |

Role in the Synthesis of Diverse Fluorinated Heterocyclic Compounds

The demand for novel fluorinated heterocycles in pharmaceuticals, agrochemicals, and materials science is rapidly growing. e-bookshelf.deunipa.it this compound is a prime contributor to this field, providing access to a variety of heterocyclic systems bearing a trifluoromethyl group. le.ac.uknih.gov The trifluoroacetyl group not only imparts desirable properties associated with fluorine but also activates the molecule for specific synthetic transformations.

The ketone moiety can react with binucleophiles to construct new heterocyclic rings fused to or substituted on the indole scaffold. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. These reactions expand the chemical space of fluorinated indole derivatives significantly.

Moreover, the compound can be used in cycloaddition reactions to build complex fluorinated systems. While direct examples with this specific ketone are emerging, the principle is well-established for fluorinated building blocks. nih.gov For instance, [3+2] cycloaddition reactions using the indole double bond or a derivative thereof can lead to the formation of five-membered rings. researchgate.net The trifluoromethyl group can influence the regioselectivity and stereoselectivity of these cycloadditions. The synthesis of fluorinated thiopyrans and other sulfur-containing heterocycles has been demonstrated using related fluorinated synthons, highlighting a potential pathway for this compound. nih.gov

Application in Scaffold Design for Advanced Materials Research

While detailed studies are still emerging, the unique electronic properties of this compound make it a highly promising building block for advanced materials. Both indole and fluorinated aromatic compounds are known to be key components in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Indole derivatives are excellent hole-transporting materials due to their electron-rich nature. Conversely, the strong electron-withdrawing trifluoromethyl group can be used to tune the electron affinity and ionization potential of the molecule. By incorporating this compound into polymers or larger conjugated systems, materials scientists can design novel materials with tailored HOMO/LUMO energy levels. This control over electronic properties is critical for optimizing the performance of organic electronic devices. The combination of the indole's hole-transporting character with the CF3 group's electron-withdrawing nature could lead to materials with ambipolar charge transport properties or improved stability.

Contribution to Methodologies for Asymmetric Synthesis of Chiral Fluorinated Compounds

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry. This compound possesses a prochiral ketone, making it an ideal substrate for asymmetric reduction to produce chiral 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanol. This chiral alcohol is a valuable synthon for more complex chiral molecules.

Significant progress has been made in the asymmetric reduction of ketones, including those bearing trifluoromethyl groups. wikipedia.orgsci-hub.st The presence of the CF3 group can influence the stereochemical outcome of the reduction. Several catalytic systems are effective for this transformation:

Oxazaborolidine Catalysts: The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source, is a well-established method for the enantioselective reduction of prochiral ketones. wikipedia.org

Transition Metal Catalysts: Chiral ruthenium complexes, often used in asymmetric transfer hydrogenation (ATH), are highly effective for the reduction of aryl ketones, including those with fluoroalkyl substituents. nih.gov These reactions typically use isopropanol (B130326) or formic acid as the hydride source and can achieve very high levels of enantioselectivity. nih.gov

Chirally Modified Hydride Reagents: Reagents like B-chlorodiisopinocampheylborane (Ipc2BCl) have shown excellent enantioselectivity in the reduction of α-perfluoroalkyl ketones. sci-hub.st

The successful asymmetric reduction of this compound provides access to enantiomerically pure fluorinated alcohols. These can then be used as chiral building blocks, where the hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions, paving the way for the synthesis of a wide range of complex, enantiopure fluorinated indole derivatives for drug discovery and development.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Methodologies

One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Sonogashira coupling could be adapted to synthesize key precursors. nih.gov For instance, the coupling of a suitably protected 2-ethynylindole with a trifluoroacetylating agent in a one-pot fashion could provide a direct route to the target molecule. Furthermore, the development of novel catalytic systems, potentially involving earth-abundant metals, for the direct C-H trifluoroacetylation of the indole (B1671886) nucleus at the C2 position would represent a significant advancement.

Microwave-assisted organic synthesis (MAOS) is another area ripe for exploration. The application of microwave irradiation to the intramolecular Friedel–Crafts acylation of appropriate indole precursors could lead to significantly reduced reaction times and improved yields, representing a greener synthetic alternative. beilstein-journals.org

Exploration of New Chemical Transformations and Cascade Reactions

The trifluoroacetyl group in 2,2,2-trifluoro-1-(1H-indol-2-yl)ethanone is a versatile functional handle that can be exploited for a variety of chemical transformations. Future research should aim to explore novel reactions that leverage the unique reactivity of this moiety.

One area of interest is the development of asymmetric reduction methodologies for the trifluoromethyl ketone to produce chiral trifluoromethyl-substituted indolyl alcohols. These chiral building blocks are of significant interest in medicinal chemistry. The exploration of biocatalysis, using enzymes such as ketoreductases, could provide highly enantioselective routes to these valuable compounds.

Furthermore, the development of cascade reactions initiated from this compound is a highly attractive prospect for the rapid construction of complex molecular architectures. wikipedia.org A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is a result of the chemical functionality formed in the previous step. wikipedia.org For example, a cascade sequence could be envisioned where an initial reaction at the trifluoroacetyl group triggers a subsequent cyclization or rearrangement involving the indole ring, leading to the formation of novel heterocyclic systems. The exploration of cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, with suitable reaction partners could also lead to diverse and complex indole-containing scaffolds. rsc.org

Application in Catalyst Development and Ligand Design

The indole scaffold is a privileged structure in ligand design for transition metal catalysis. The unique electronic properties of the this compound moiety could be harnessed to develop novel ligands with tailored steric and electronic properties.

The nitrogen atom of the indole ring and the oxygen atom of the trifluoroacetyl group could act as a bidentate chelate for a variety of transition metals. The strong electron-withdrawing nature of the trifluoroacetyl group would significantly influence the electron density at the metal center, thereby modulating its catalytic activity and selectivity. Such ligands could find applications in a wide range of catalytic transformations, including asymmetric hydrogenation, cross-coupling reactions, and C-H activation. Indole-based ligands have already shown promise in catalysis, and the introduction of the trifluoroacetyl group offers a new avenue for ligand tuning. nih.govnih.govbohrium.com

Moreover, the potential for these indole-based metal complexes to exhibit catalytic activity in biological systems is an exciting area for future investigation. The development of metallodrugs that can catalyze specific reactions within a cellular environment is a rapidly growing field, and indole-containing complexes have shown promise in this regard. nih.govmdpi.com

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into the structure, reactivity, and potential applications of this compound. niscpr.res.inacs.orgtandfonline.comresearchgate.netresearchgate.net Future research should leverage these computational tools for predictive chemistry and rational reaction design.

DFT calculations can be employed to:

Predict Reaction Pathways and Mechanisms: Computational studies can elucidate the mechanisms of known and novel reactions involving this compound, allowing for the optimization of reaction conditions and the prediction of product selectivity. acs.org

Design Novel Catalysts: By modeling the interaction of the molecule as a ligand with various metal centers, it is possible to predict the stability and potential catalytic activity of the resulting complexes. This in-silico screening can guide the synthesis of the most promising catalyst candidates.